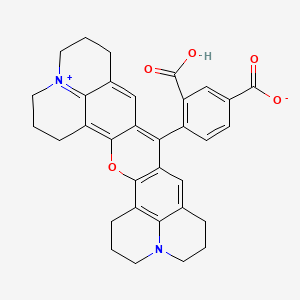

5-carboxy-X-rhodamine

Description

Properties

CAS No. |

198978-94-8 |

|---|---|

Molecular Formula |

C66H60N4O10 |

Molecular Weight |

1069.2 g/mol |

IUPAC Name |

1-oxospiro[2-benzofuran-3,16'-3-oxa-9,23-diazaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4(15),5(28),13,18-hexaene]-5-carboxylic acid;3-oxospiro[2-benzofuran-1,16'-3-oxa-9,23-diazaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4(15),5(28),13,18-hexaene]-5-carboxylic acid |

InChI |

InChI=1S/2C33H30N2O5/c36-31(37)20-9-10-24-23(15-20)32(38)40-33(24)25-16-18-5-1-11-34-13-3-7-21(27(18)34)29(25)39-30-22-8-4-14-35-12-2-6-19(28(22)35)17-26(30)33;36-31(37)20-9-10-21-24(17-20)33(40-32(21)38)25-15-18-5-1-11-34-13-3-7-22(27(18)34)29(25)39-30-23-8-4-14-35-12-2-6-19(28(23)35)16-26(30)33/h2*9-10,15-17H,1-8,11-14H2,(H,36,37) |

InChI Key |

KLNOCCPJAOCRHF-UHFFFAOYSA-N |

SMILES |

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)C(=O)[O-])C(=O)O)CCC7 |

Canonical SMILES |

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C(C36C7=C(C=C(C=C7)C(=O)O)C(=O)O6)C=C8CCCN9C8=C5CCC9.C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C(C36C7=C(C=CC(=C7)C(=O)O)C(=O)O6)C=C8CCCN9C8=C5CCC9 |

Purity |

97%min |

Origin of Product |

United States |

Foundational & Exploratory

5-carboxy-x-rhodamine excitation and emission spectra

Technical Guide: 5-Carboxy-X-Rhodamine (5-ROX) Spectral Dynamics & Bioconjugation Architectures

Executive Summary 5-Carboxy-X-rhodamine (5-ROX) is a high-performance fluorophore critical to quantitative PCR (qPCR) normalization and high-fidelity Fluorescence Resonance Energy Transfer (FRET) assays. Unlike the mixed-isomer preparations often labeled generically as "ROX," the single-isomer 5-ROX offers distinct advantages in HPLC purification and spectral reproducibility.[1][2] This guide analyzes the photophysical mechanics of 5-ROX, its role as a passive reference standard, and provides a validated protocol for bioconjugation.

Part 1: Photophysical Characterization[1]

The utility of 5-ROX stems from its high quantum yield and red-shifted emission, which isolates it from the spectral crosstalk of common green/yellow fluorophores (e.g., FAM, VIC).

Table 1: Core Spectral Properties of 5-ROX

| Property | Value | Context/Notes |

| Excitation Max ( | 575–578 nm | Optimal excitation via 561 nm or 575 nm lasers. |

| Emission Max ( | 600–604 nm | Deep orange/red emission. |

| Extinction Coefficient ( | ~82,000 M⁻¹cm⁻¹ | High molar absorptivity enables low-concentration detection. |

| Quantum Yield ( | 0.94–1.0 | Exceptionally bright in aqueous buffers (pH > 7.0). |

| Stokes Shift | ~25 nm | Narrow shift requiring precise filter sets to avoid bleed-through. |

| Solubility | DMSO, DMF | Critical: Poor solubility in water; must be dissolved in organic solvent first. |

Technical Insight (Isomerism): Commercial "ROX" is often a mixture of 5- and 6-carboxy isomers. For high-precision bioconjugation (e.g., labeling peptides or nucleotides), pure 5-ROX is required. The mixed isomers create double peaks in HPLC and capillary electrophoresis, complicating purification and data interpretation.

Part 2: Application Architectures

qPCR Normalization (Passive Reference)

In qPCR, 5-ROX serves as a passive reference dye. It does not participate in the amplification but provides a stable baseline to correct for non-biological variance (pipetting errors, bubbles, or optical fluctuations).[3]

Mechanism:

The instrument calculates the Normalized Reporter Signal (

Visualization: qPCR Normalization Logic

Caption: Logical flow of qPCR normalization. ROX signal acts as the denominator to cancel out physical artifacts affecting the reporter dye.

FRET Acceptor

5-ROX is an ideal acceptor for FAM (Fluorescein) or GFP donors due to the strong spectral overlap between FAM emission (520 nm) and ROX absorption (575 nm).

Part 3: Bioconjugation Protocol (NHS-Ester Chemistry)[1]

Objective: Labeling a primary amine-containing protein (e.g., Antibody, BSA) with 5-ROX Succinimidyl Ester (SE) .

Prerequisites:

-

Protein Buffer: Sodium Bicarbonate (0.1 M, pH 8.3–9.0). Avoid Tris or Glycine buffers as they compete for labeling.

-

Dye Stock: 5-ROX-SE dissolved in anhydrous DMSO (10 mg/mL). Prepare immediately before use.

Step-by-Step Workflow:

-

Buffer Exchange: If protein is in Tris/PBS, dialyze or use a desalting column to exchange into Sodium Bicarbonate (pH 8.5).

-

Dye Preparation: Dissolve 5-ROX-SE in anhydrous DMSO. Note: NHS esters hydrolyze rapidly in water; keep organic until the last second.

-

Reaction: Add dye to protein at a molar ratio of 10:1 to 20:1 (Dye:Protein).

-

Why: A molar excess drives the reaction, but too much causes quenching or precipitation.

-

-

Incubation: Incubate for 1 hour at Room Temperature (RT) in the dark .

-

Quenching: Add 0.1 M Tris (pH 8.0) or Glycine to stop the reaction (binds excess dye).

-

Purification: Remove unreacted dye using a Size Exclusion Column (e.g., Sephadex G-25) or extensive dialysis.

Visualization: Conjugation Workflow

Caption: Step-by-step workflow for amine-reactive labeling using 5-ROX NHS ester, emphasizing pH control and purification.

Part 4: Troubleshooting & Optimization

1. Stability Issues (The "ROX Problem")

-

Observation: Signal drift or degradation of the passive reference.

-

Cause: 5-ROX is susceptible to oxidative degradation and photobleaching, more so than simple rhodamines like TAMRA.

-

Solution: Store 5-ROX stock solutions at -20°C, protected from light. Use aliquots to avoid freeze-thaw cycles. For critical qPCR applications, ensure the master mix is not left exposed to ambient light for extended periods (>4 hours).

2. Precipitation during Labeling

-

Cause: 5-ROX is hydrophobic. Adding too much dye stock (DMSO) to the aqueous protein buffer can cause the dye to crash out.

-

Solution: Keep the final DMSO concentration <10% (v/v). Add the dye slowly while vortexing.

3. Low Degree of Labeling (DOL)

-

Cause: Hydrolysis of the NHS ester prior to conjugation.

-

Solution: Ensure DMSO is anhydrous (fresh bottle or over molecular sieves). Do not prepare the dye stock until the protein is ready.

References

Sources

molecular structure and weight of 5-carboxy-x-rhodamine

[1][2]

Executive Summary

5-Carboxy-X-rhodamine (commonly abbreviated as 5-ROX ) is a premium fluorophore characterized by its bright red emission and exceptional photostability. Distinct from standard rhodamines, the "X" designation refers to the julolidine ring systems that rigidify the amino groups, significantly reducing non-radiative decay and red-shifting the spectral profile.

This guide details the structural properties, photophysics, and critical application protocols for 5-ROX, specifically focusing on its role as a passive reference dye in qPCR and a labeling agent in Sanger sequencing and flow cytometry.

Chemical Architecture & Physical Properties[1]

The "5-isomer" specification is critical for high-precision applications like HPLC purification of labeled oligonucleotides, where the mixed isomer (5/6-ROX) can produce double peaks, complicating analysis.

Structural Logic[1]

-

Core Scaffold: Xanthene derivative with a rigid julolidine structure.

-

Isomer Specificity: The carboxyl group is located at the 5-position of the pendant phenyl ring (relative to the xanthene attachment point).

-

Functional Implication: The julolidine rings restrict the rotation of the nitrogen substituents, enhancing quantum yield and shifting excitation/emission to longer wavelengths compared to tetramethylrhodamine (TAMRA).

Key Data Summary

| Property | Value / Description |

| Full Name | 5-Carboxy-X-rhodamine (Free Acid) |

| Formula | |

| Molecular Weight | 534.60 g/mol (Free Acid) |

| MW (NHS Ester) | ~631.69 g/mol (Active labeling form) |

| Appearance | Dark red/purple crystalline solid |

| Excitation Max | 570–580 nm |

| Emission Max | 590–605 nm |

| Extinction Coefficient | ~93,000 |

| Solubility | DMSO, DMF, Methanol (Poor in water unless conjugated) |

Application Logic: qPCR Normalization

In quantitative Real-Time PCR (qPCR), 5-ROX serves as a passive reference dye . Unlike the reporter dye (e.g., SYBR Green or TaqMan probes), ROX does not participate in the amplification reaction.[1][2][3]

Mechanism of Action

The qPCR instrument normalizes the reporter signal (

This ratio corrects for non-biological variance, including:

-

Pipetting Errors: Variations in total volume per well.

-

Optical Noise: Fluctuations in excitation light intensity.

-

Evaporation: Changes in concentration during thermal cycling.

Visualization: qPCR Signal Normalization Workflow

Caption: Logical flow of Passive Reference Normalization. ROX corrects volume/optical discrepancies by providing a stable baseline denominator.

Bioconjugation Protocol: NHS-Ester Labeling

For labeling antibodies, proteins, or amine-modified oligonucleotides, the Succinimidyl Ester (SE/NHS) form of 5-ROX is required. The free acid form is non-reactive without prior activation (e.g., using EDC/NHS).

Experimental Prerequisites

-

Reactive Group: Primary amines (

), typically Lysine residues or N-terminus.[5] -

Buffer Constraint: Must be Amine-Free . Avoid Tris or Glycine buffers as they compete with the protein for the dye.[5]

-

pH Control: Optimal pH is 8.3 – 8.5 . Below pH 8.0, amine reactivity drops (protonation); above pH 9.0, NHS ester hydrolysis dominates.

Step-by-Step Workflow

-

Protein Preparation:

-

Dissolve protein (1–10 mg/mL) in 0.1 M Sodium Bicarbonate buffer (

), pH 8.3. -

Note: If protein is in Tris/PBS, dialyze against bicarbonate buffer first.

-

-

Dye Solubilization:

-

Conjugation Reaction:

-

Add dye solution to the protein solution.

-

Molar Ratio: Target a 10:1 to 20:1 excess of Dye:Protein.

-

Mix gently and incubate for 1 hour at Room Temperature (protected from light).

-

-

Quenching (Optional but Recommended):

-

Add 1 M Tris or 1 M Glycine (pH 8.0) to a final concentration of 100 mM.

-

Incubate for 15 minutes to react with any remaining free NHS ester.

-

-

Purification:

-

Remove free dye using a Desalting Column (e.g., Sephadex G-25) or Dialysis Cassette.

-

Elute with PBS or storage buffer.

-

Visualization: NHS-Ester Reaction Pathway

Caption: Chemical mechanism of 5-ROX NHS ester conjugation. The amine nucleophile displaces the NHS group to form a stable amide linkage.

Quality Control: Degree of Labeling (DOL)

After purification, quantify the labeling efficiency to ensure experimental reproducibility.

Calculation Formula:

- : Absorbance at 575 nm.

-

: 93,000

- : Correction Factor for 5-ROX (typically ~0.17, adjusts for dye absorbance at 280 nm).

- : Molar extinction coefficient of the protein (e.g., IgG ~210,000).

Target: A DOL of 2–4 dyes per protein molecule is usually optimal for antibodies to avoid self-quenching.

References

Sources

- 1. Influence of ROX on the Ct value [genaxxon.com]

- 2. The Purpose of ROX Reference Dye in Real-Time PCR (qPCR) - Behind the Bench [thermofisher.com]

- 3. bio-rad.com [bio-rad.com]

- 4. illumina.com [illumina.com]

- 5. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 6. biotium.com [biotium.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. lumiprobe.com [lumiprobe.com]

Technical Deep Dive: 5-ROX vs. 6-ROX Isomers in Bioconjugation and Fluorescence Applications

The following technical guide details the structural, physicochemical, and functional differences between 5-ROX and 6-ROX isomers.

Executive Summary: Why Isomer Purity Matters

In high-precision fluorescence applications—specifically Sanger sequencing , FRET studies , and capillary electrophoresis (CE) —the distinction between the 5- and 6-isomers of Carboxy-X-rhodamine (ROX) is not merely academic; it is a critical determinant of data quality.

While "Mixed Isomer" ROX is cost-effective and sufficient for bulk applications like qPCR normalization (where it acts as a passive reference), it is unsuitable for applications relying on electrophoretic mobility or precise molecular geometry. The 6-ROX isomer, in particular, exhibits distinct instability and steric characteristics that can compromise long-term reagent shelf-life and conjugation efficiency.

This guide dissects the molecular mechanisms driving these differences and provides validated protocols for their separation and utilization.

Structural & Chemical Analysis[1]

The fundamental difference between 5-ROX and 6-ROX lies in the regiochemistry of the carboxyl substituent on the pendant benzene ring (the phthalic acid derivative moiety). This positional difference dictates the molecule's steric profile and its interaction with the local environment.

Molecular Architecture

The ROX fluorophore consists of a xanthene core (the fluorescent engine) bridged to a bottom benzene ring.

-

5-ROX (Distal): The carboxyl group is located at the 5-position, meta to the xanthene attachment point. It is sterically unhindered, making it the preferred choice for bioconjugation.

-

6-ROX (Proximal): The carboxyl group is at the 6-position, ortho to the xanthene attachment point. This proximity creates steric clash with the xanthene core, contributing to its reduced stability and altered electrophoretic drag.

Figure 1: Structural topology of ROX isomers. The 6-position (Red) creates steric proximity to the xanthene bridge, unlike the exposed 5-position (Green).

Physicochemical Comparison Table

| Feature | 5-ROX (Single Isomer) | 6-ROX (Single Isomer) | Mixed Isomers |

| IUPAC Position | 5-carboxy-X-rhodamine | 6-carboxy-X-rhodamine | Mixture of both |

| Steric Hindrance | Low (Accessible) | High (Hindered) | Variable |

| Conjugation Kinetics | Fast (Standard) | Slower (Steric inhibition) | Heterogeneous |

| Stability (NHS Ester) | High | Low (Prone to hydrolysis) | Moderate |

| Emission Max | ~605 nm | ~605 nm (Sharper peak) | ~605 nm |

| Electrophoretic Mobility | Single, sharp peak | Single, sharp peak (distinct from 5) | Split / Broad Peaks |

| Primary Application | Oligo Labeling, FRET, qPCR | Specialized FRET | qPCR Reference (Low cost) |

Functional Impact in Critical Applications

DNA Sequencing & Capillary Electrophoresis (The "Killer App")

In Sanger sequencing and fragment analysis, DNA fragments are separated by size and charge. The dye molecule acts as a "drag parachute."

-

The Problem: 5-ROX and 6-ROX have different shapes. Therefore, they have different drag coefficients.

-

The Consequence: If you use a Mixed Isomer dye to label a DNA primer, a single DNA fragment size will migrate as two distinct bands (or one smeared band). This causes "Split Peaks" in the electropherogram, making base-calling impossible.

-

The Solution: Single Isomer 5-ROX is mandatory for sequencing to ensure that mobility is determined solely by DNA length, not dye heterogeneity.

FRET (Fluorescence Resonance Energy Transfer)

FRET efficiency (

-

5-ROX vs. 6-ROX: The linker attachment point (5 vs. 6) dictates the angle at which the dye projects from the biomolecule.

-

Impact: Using mixed isomers introduces a randomized distribution of orientation factors, increasing the error in distance calculations (

). Precise structural biology studies require single isomers to fix the dye geometry.

Stability and Storage

The 6-ROX isomer, particularly in its NHS-ester form, is significantly less stable than 5-ROX.

-

Mechanism: The carboxyl group at the 6-position is sterically crowded by the xanthene ring system. This proximity can facilitate autocatalytic hydrolysis or cyclization pathways that deactivate the reactive ester.

-

Recommendation: If using 6-ROX, prepare fresh immediately before use. For long-term stock storage, 5-ROX is superior.

Experimental Protocols

Protocol 1: HPLC Separation of ROX Isomers

Objective: To separate 5-ROX and 6-ROX from a mixed synthesis batch for QC or purification.

Prerequisites:

-

Column: C18 Reverse Phase (e.g., Zorbax SB-C18, 5 µm, 4.6 x 150 mm).

-

System: HPLC with UV-Vis detector (Signal: 575 nm, Reference: 260 nm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (v/v).

-

Mobile Phase B: 100% Acetonitrile (ACN).

Methodology:

-

Equilibration: Flow rate 1.0 mL/min. Equilibrate column with 10% B for 10 minutes.

-

Gradient Profile:

-

0–2 min: Isocratic 10% B.

-

2–20 min: Linear gradient 10% B

60% B. -

20–25 min: Linear gradient 60% B

95% B (Wash). -

25–30 min: Isocratic 95% B.

-

-

Elution Order:

-

Peak 1 (Earlier): 6-ROX (More polar/different shape interaction).

-

Peak 2 (Later): 5-ROX (Major component in standard synthesis, typically better retained).

-

Note: Retention times vary by column carbon load; inject pure standards to confirm.

-

Protocol 2: Conjugation of 5-ROX-NHS to Amino-Oligonucleotides

Objective: Efficient labeling of a 5'-Amino-Modifier C6 DNA oligo.

Reagents:

-

Oligonucleotide (desalted, amine-modified).

-

Labeling Buffer: 0.1 M Sodium Bicarbonate (

), pH 8.5. -

Solvent: Anhydrous DMSO (Freshly opened).

Workflow:

-

Oligo Prep: Dissolve amino-oligo in Labeling Buffer to a concentration of 1 mM (e.g., 10 nmol in 10 µL).

-

Dye Prep: Dissolve 5-ROX-NHS in anhydrous DMSO to 10–20 mM. Do not store this solution.

-

Reaction:

-

Add 10-fold molar excess of Dye to Oligo.

-

Example: Add 5 µL of 20 mM Dye to 10 µL of 1 mM Oligo.

-

Add DMSO to bring final volume to ~50 µL (ensure organic content is <50% to prevent oligo precipitation, but high enough to solubilize dye).

-

-

Incubation: 4 hours at Room Temperature in the dark with gentle agitation.

-

Purification: Remove unreacted dye via Ethanol Precipitation followed by HPLC or a Sephadex G-25 spin column.

Workflow Visualization

The following diagram illustrates the decision matrix for selecting the correct isomer based on application constraints.

Figure 2: Decision matrix for ROX isomer selection. Note the critical prohibition of mixed isomers in electrophoretic applications.

References

-

National Institutes of Health (NIH). (2008). Synthesis of 5- and 6-Carboxy-X-rhodamine Dyes.[3][4][5][6] PMC (PubMed Central). [Link]

Sources

- 1. vectorlabs.com [vectorlabs.com]

- 2. ROX NHS ester, 6- isomer, 117491-83-5 | BroadPharm [broadpharm.com]

- 3. 5(6)-ROX [5-(and 6)-Carboxy-X-rhodamine] *CAS 198978-94-8* | AAT Bioquest [aatbio.com]

- 4. Synthesis of 5- and 6-Carboxy-X-rhodamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Carboxy-X-Rhodamine (5-ROX) for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-carboxy-X-rhodamine (5-ROX), a versatile fluorophore with significant applications in biological research and drug development. We will delve into its core photophysical properties, provide validated protocols for its use in bioconjugation, and explore its practical implementation in key applications such as fluorescence microscopy, flow cytometry, and quantitative PCR (qPCR). This document is designed to equip researchers with the necessary knowledge to effectively and reliably utilize 5-ROX in their experimental workflows.

Understanding the Core Properties of 5-Carboxy-X-Rhodamine

5-Carboxy-X-rhodamine (5-ROX) is a bright, orange-red fluorescent dye belonging to the rhodamine family. Rhodamine dyes are well-regarded for their favorable photophysical properties, including high molar absorptivities, excellent fluorescence quantum yields, and relative resistance to photobleaching compared to other fluorophores like fluorescein.[1][2][3] The fluorescence of rhodamines is also notably stable across a pH range of 4 to 10, a crucial feature for many biological experiments.[2][3]

The defining characteristic of 5-ROX is the carboxylic acid group, which provides a handle for covalent attachment to biomolecules.[4] This unactivated form can be chemically modified, most commonly into an N-hydroxysuccinimidyl (NHS) ester, to facilitate efficient labeling of primary amines on proteins and amine-modified oligonucleotides.[5]

Spectral Properties and the Molar Extinction Coefficient

The spectral characteristics of 5-ROX make it suitable for detection with common fluorescence instrumentation. It exhibits an absorption maximum (λ_abs_) in the range of 570–580 nm and an emission maximum (λ_em_) around 600–610 nm.[1][5][6]

A critical parameter for any fluorescent dye is its molar extinction coefficient (ε), which is a measure of how strongly it absorbs light at a specific wavelength.[7] There is a notable variability in the reported molar extinction coefficient for 5-ROX, with values ranging from approximately 36,000 M⁻¹cm⁻¹ to over 93,000 M⁻¹cm⁻¹.[1][2][4][8] This discrepancy can be attributed to several factors, including the solvent system, pH, and the specific single isomer (5-ROX vs. 6-ROX) being measured. The interaction of the dye with the solvent, through mechanisms like hydrogen bonding, can influence its chemical structure and thus its light-absorbing properties.

| Property | Value | Source |

| Excitation Maximum (λex) | ~578 nm | [6][8] |

| Emission Maximum (λem) | ~604 nm | [1][6][8] |

| Molar Extinction Coefficient (ε) | 36,000 - 93,000 M⁻¹cm⁻¹ | [1][2][4][8] |

| Recommended Solvents | Methanol, DMF, DMSO | [5] |

Given this variability, it is best practice for researchers to either use the value provided by the specific vendor of their 5-ROX reagent or to experimentally determine the molar extinction coefficient under their specific experimental conditions.

Experimental Determination of the Molar Extinction Coefficient

To ensure the utmost accuracy in quantitative applications, such as determining the degree of labeling, an experimental determination of the molar extinction coefficient is recommended. This can be achieved through a straightforward spectrophotometric method based on the Beer-Lambert law.

Protocol for Molar Extinction Coefficient Determination:

-

Prepare a Stock Solution: Accurately weigh a small amount of 5-ROX and dissolve it in a high-purity solvent (e.g., DMSO) to create a concentrated stock solution of known concentration.

-

Create a Dilution Series: Prepare a series of dilutions of the stock solution in the buffer of interest (e.g., PBS, pH 7.4).

-

Measure Absorbance: Using a spectrophotometer, measure the absorbance of each dilution at the absorption maximum of 5-ROX (~578 nm).

-

Plot and Calculate: Plot the absorbance values against the corresponding molar concentrations. The slope of the resulting linear regression line represents the molar extinction coefficient (in M⁻¹cm⁻¹) for 5-ROX in that specific buffer.

Bioconjugation with 5-ROX: A Self-Validating System

The utility of 5-ROX lies in its ability to be covalently attached to biomolecules. The most common approach is to use an amine-reactive derivative, such as 5-ROX N-hydroxysuccinimidyl (NHS) ester, to label primary amines on proteins (e.g., lysine residues) or amine-modified oligonucleotides.

Workflow for 5-ROX NHS Ester Conjugation to Antibodies

The following diagram outlines the general workflow for labeling an antibody with 5-ROX NHS ester.

Caption: Workflow for Antibody Labeling with 5-ROX NHS Ester.

Detailed Protocol for Antibody Labeling with 5-ROX NHS Ester:

-

Antibody Preparation:

-

Ensure the antibody is in an amine-free buffer (e.g., PBS). Buffers containing Tris or glycine will compete for the NHS ester and must be removed.

-

If necessary, perform a buffer exchange using a desalting column or dialysis.

-

Adjust the antibody concentration to 2-10 mg/mL.

-

-

Dye Preparation:

-

Shortly before use, dissolve the 5-ROX NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

-

-

Labeling Reaction:

-

Add the dissolved 5-ROX NHS ester to the antibody solution. A typical starting point is a 10-fold molar excess of dye to antibody. The optimal ratio may need to be determined empirically.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Purification:

Quality Control: Calculating the Degree of Labeling (DOL)

A crucial step in ensuring experimental reproducibility is to determine the degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.

Protocol for DOL Calculation:

-

Measure Absorbance: After purification, measure the absorbance of the conjugate solution at 280 nm (for the protein) and at the absorption maximum of 5-ROX (~578 nm).

-

Calculate Concentrations:

-

Protein Concentration (M):

-

Correct the A280 reading for the dye's contribution:

-

Corrected A280 = A280 - (A_max_dye * CF)

-

Where A_max_dye is the absorbance at the dye's maximum wavelength and CF is the correction factor (A280/A_max) for the free dye.

-

-

Protein Concentration = Corrected A280 / ε_protein

-

(For IgG, ε at 280 nm is ~210,000 M⁻¹cm⁻¹)

-

-

Dye Concentration (M):

-

Dye Concentration = A_max_dye / ε_dye

-

-

-

Calculate DOL:

-

DOL = Dye Concentration / Protein Concentration

-

An online calculator can also be used for this purpose.[10] For most antibodies, a DOL between 2 and 10 is considered optimal.

Labeling and Purification of Oligonucleotides

5-ROX is also widely used to label oligonucleotides for applications such as qPCR probes and DNA sequencing primers.[11] The process involves synthesizing an oligonucleotide with a 5' or 3' amine modification, followed by conjugation with 5-ROX NHS ester.

Purification of the labeled oligonucleotide is critical to remove unreacted dye and unlabeled oligos. High-performance liquid chromatography (HPLC) is the recommended method for this purpose, as it provides the necessary resolution to separate the desired product.[11][12]

Applications of 5-ROX in Research and Development

Fluorescence Microscopy

5-ROX-labeled antibodies are excellent reagents for immunofluorescence microscopy. To effectively visualize 5-ROX, a suitable fluorescence filter set is required. A typical filter set for 5-ROX would consist of:

-

Excitation Filter: A bandpass filter centered around 560-580 nm.

-

Dichroic Mirror: A longpass filter with a cutoff around 585 nm.

-

Emission Filter: A bandpass or longpass filter that allows light above ~600 nm to pass through.

Several manufacturers provide pre-configured filter sets optimized for ROX and spectrally similar dyes.[3][13]

Flow Cytometry

In multicolor flow cytometry, careful panel design and compensation are essential to correct for spectral overlap between different fluorophores.[8] When using a 5-ROX conjugate, single-color compensation controls are necessary to determine the amount of 5-ROX signal that "spills over" into other detectors and vice versa. The compensation matrix is then applied to the data to ensure that the measured signal in each detector is derived from the intended fluorophore.

Quantitative PCR (qPCR)

5-ROX is widely used as a passive reference dye in qPCR to normalize for non-PCR-related variations in fluorescence signal.[1][14] These variations can arise from pipetting inaccuracies, well-to-well differences in optical paths, or changes in reaction volume due to evaporation or condensation.[1]

Mechanism of ROX Normalization in qPCR:

Caption: Role of ROX as a Passive Reference Dye in qPCR.

The qPCR instrument measures the fluorescence of both the reporter dye (e.g., SYBR Green or a FAM-labeled probe) and the ROX dye. The software then calculates the ratio of the reporter dye's fluorescence to the ROX fluorescence. This normalized reporter signal (Rn) is then plotted against the cycle number to generate the amplification curve.[1] Because ROX fluorescence is not affected by the PCR reaction itself, any non-PCR-related fluctuations will affect both the reporter and ROX signals, and the ratio will remain stable, leading to more precise and reproducible data.[1][15] The ROX signal can also be a valuable tool for troubleshooting, as unexpected changes in its fluorescence can indicate issues such as evaporation or the presence of bubbles in the reaction well.[1][2]

Conclusion

5-Carboxy-X-rhodamine is a robust and versatile fluorescent dye that has become an indispensable tool in modern biological research and drug development. Its bright fluorescence, photostability, and amenability to conjugation make it suitable for a wide range of applications. By understanding its core properties, employing validated protocols for bioconjugation and quality control, and correctly implementing it in specific applications, researchers can leverage the power of 5-ROX to generate high-quality, reproducible data.

References

-

EMP Biotech. 5-Carboxy-X-rhodamine (5-ROX), single isomer. [Link]

-

Reddy, M. V. R., et al. (2008). Synthesis of 5- and 6-Carboxy-X-rhodamines. Organic Letters, 10(19), 4359–4362. [Link]

-

Quora. (2024, March 9). Is it true that the molar extinction coefficient of Rhodamine B will remain the same irrespective of the solvent used? [Link]

-

Illumina. Using Passive Reference Dyes for Normalization and Troubleshooting in qPCR. [Link]

-

Evident Scientific. Basic Concepts in Fluorescence. [Link]

-

Knight Optical. ROX Fluorescence Filter Set. [Link]

-

Laser Components. Fluorescence Filters. [Link]

-

FluoroFinder. Compensation in Flow Cytometry. [Link]

-

Bio-Rad. Normalization of Real-Time PCR Fluorescence Data with ROX Passive Reference Dye. [Link]

-

Berg, E. A., & Fishman, J. B. (2020). Purification of Labeled Antibodies Using Size-Exclusion Chromatography. Cold Spring Harbor protocols, 2020(7), 10.1101/pdb.prot106725. [Link]

-

Waters Corporation. RP-HPLC Method For The Purification Of Labeled Synthetic Oligonucleotides Using XTerra MS C18 Columns. [Link]

-

Abberior Instruments. Degree of labeling (DOL) step by step. [Link]

-

Genaxxon bioscience. (2019, February 1). Influence of ROX on the Ct value. [Link]

-

You Do Bio. Protocol: Labeling Biomolecules with 6-Carboxy-X-Rhodamine (6-ROX) NHS Ester. [Link]

-

Bio-Rad. Normalization of Real-Time PCR Fluorescence Data with ROX Passive Reference Dye. [Link]

Sources

- 1. The Purpose of ROX Reference Dye in Real-Time PCR (qPCR) - Behind the Bench [thermofisher.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. lasercomponents.com [lasercomponents.com]

- 4. illumina.com [illumina.com]

- 5. quora.com [quora.com]

- 6. researchgate.net [researchgate.net]

- 7. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Compensation in Flow Cytometry - FluoroFinder [fluorofinder.com]

- 9. researchgate.net [researchgate.net]

- 10. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]

- 11. labcluster.com [labcluster.com]

- 12. waters.com [waters.com]

- 13. knightoptical.com [knightoptical.com]

- 14. bio-rad.com [bio-rad.com]

- 15. Influence of ROX on the Ct value [genaxxon.com]

Technical Guide: Solubility and Handling of 5-Carboxy-X-Rhodamine (5-ROX) in DMSO and DMF

[1][2]

Executive Summary

5-Carboxy-X-rhodamine (5-ROX) is a premium fluorophore widely utilized as a reference dye in qPCR and a labeling reagent for biomolecules.[1] Its utility is defined by its solubility profile; while hydrophobic enough to require organic co-solvents for stock preparation, it possesses polar functionalities that demand specific handling to prevent aggregation.

This guide provides a definitive technical analysis of solubilizing 5-ROX in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). It addresses the physicochemical basis of solvation, provides a validated reconstitution protocol, and outlines troubleshooting pathways for common anomalies.

Physicochemical Profile

To master the solubility of 5-ROX, one must understand its molecular architecture.[2] Unlike fluorescein, the "X-rhodamine" core contains julolidine rings that restrict bond rotation, increasing quantum yield but also enhancing hydrophobicity.

| Property | Specification |

| Chemical Name | 5-Carboxy-X-rhodamine (Single Isomer) |

| Molecular Weight | 534.60 g/mol (Free Acid) |

| CAS Number | 216699-35-3 |

| Excitation / Emission | 570 nm / 591 nm (Solvent Dependent) |

| Extinction Coefficient | ~80,000 – 93,000 M⁻¹cm⁻¹ |

| Solubility Class | Amphiphilic (Soluble in polar aprotic solvents) |

The Solvent Choice: DMSO vs. DMF

Both DMSO and DMF are polar aprotic solvents, meaning they dissolve polar compounds without donating hydrogen bonds (protons).[2] This is critical for 5-ROX, particularly if the user intends to perform downstream conjugation chemistry (e.g., using EDC/NHS), where protic solvents like ethanol or water would interfere.

-

DMSO (Dimethyl Sulfoxide): The gold standard for biological stock solutions. It has a higher boiling point and is less toxic than DMF, making it preferred for cell-based assays.

-

DMF (Dimethylformamide): Often used in synthetic organic chemistry workflows. It is less viscous than DMSO, which can be advantageous for automated liquid handling, but is hepatotoxic and can degrade into amines that interfere with labeling.

Solubility Data & Thermodynamics

The following data summarizes the solubility limits established in controlled laboratory environments.

| Solvent | Solubility Limit (Max) | Recommended Stock Conc. | Stability (at -20°C) |

| DMSO | ~20 mg/mL (37 mM) | 10 mM (approx.[3] 5.35 mg/mL) | > 6 Months |

| DMF | ~20 mg/mL (37 mM) | 10 mM (approx. 5.35 mg/mL) | > 6 Months |

| Water | < 0.1 mg/mL | Not Recommended | Unstable (Precipitation) |

| Methanol | ~10 mg/mL | 5 mM | Good (Evaporation risk) |

Critical Note: While solubility can be forced up to 20 mg/mL using sonication, 10 mM is the "Safe Zone." At concentrations >15 mM, 5-ROX is prone to forming non-fluorescent H-dimers (aggregates), which can complicate concentration determination via optical density (OD).

Validated Reconstitution Protocol

This protocol ensures complete solvation and minimizes hydrolysis risks (if using the succinimidyl ester derivative) or aggregation (free acid).

Reagents Required[3][4][5][6][7][8][9][10][11][12]

-

Anhydrous DMSO or DMF (Water content < 50 ppm).

-

Amber glass vials (silanized preferred to minimize wall adsorption).

Workflow Diagram

The following diagram illustrates the logical flow for reconstitution, emphasizing the critical "Wait" and "Vortex" steps often skipped by novices.

Figure 1: Step-by-step reconstitution workflow ensuring anhydrous integrity and homogeneity.

Step-by-Step Methodology

-

Thermal Equilibration: Remove the vial from the freezer and let it sit at room temperature for 20 minutes before opening.

-

Reasoning: Opening a cold vial causes atmospheric moisture to condense inside. Water acts as a nucleophile (hydrolyzing esters) and reduces solubility.

-

-

Solvent Addition: Add high-quality anhydrous DMSO or DMF to achieve a 10 mM concentration.

-

Calculation: For 1 mg of 5-ROX (MW 534.6), add 187 µL of solvent.

-

-

Physical Dissolution: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath for 5 minutes.

-

Observation: The solution should be a deep, clear purple/red. Turbidity indicates incomplete solvation.

-

-

Verification (The "Trust" Step): Do not trust the weight alone. Static electricity often affects the weighing of small dye quantities (<5 mg).

-

Dilute 1 µL of stock into 999 µL of pH 8.0 buffer (1:1000 dilution).

-

Measure Absorbance at 578 nm.

-

Calculate actual concentration using Beer-Lambert Law (

).

-

Mechanistic Insights & Troubleshooting

Why DMSO/DMF?

5-ROX contains a hydrophobic xanthene core and a polar carboxylic acid.

-

Water: The hydrophobic core drives stacking (aggregation) to minimize water contact, causing precipitation.

-

DMSO/DMF: These molecules have a hydrophobic methyl surface (interacting with the xanthene rings) and a polar sulfoxide/amide group (interacting with the carboxylate). This "amphiphilic solvation" prevents stacking.

Troubleshooting Logic Map

Use this decision tree when the solution does not behave as expected.

Figure 2: Diagnostic logic for resolving solubility and spectral anomalies.

Common Pitfalls

-

The "Freezing" DMSO: DMSO freezes at 18.5°C. If your lab is cold, the stock may solidify. This is not precipitation. Thaw it gently in your hand; if it goes clear, it is fine. If particulates remain after thawing, it is precipitation.

-

DMF Decomposition: Old DMF breaks down into dimethylamine and formic acid. Dimethylamine will react with NHS-esters (if you are using the reactive form of ROX), ruining the labeling reagent. Always use fresh, high-grade DMF.

References

-

PubChem. 5-Carboxy-X-rhodamine Compound Summary. [Link]

Sources

- 1. empbiotech.com [empbiotech.com]

- 2. DMSO vs. DMF: Unpacking the Nuances of Two Essential Solvents - Oreate AI Blog [oreateai.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. biotium.com [biotium.com]

- 5. biotium.com [biotium.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. medchemexpress.com [medchemexpress.com]

quantum yield of 5-carboxy-x-rhodamine in aqueous buffer

An In-Depth Technical Guide to the Quantum Yield of 5-Carboxy-X-Rhodamine in Aqueous Buffer

For researchers, scientists, and drug development professionals, the precise characterization of fluorescent probes is paramount. 5-Carboxy-X-Rhodamine (5-ROX) stands out as a crucial fluorophore, valued for its bright emission and stability. This guide provides a detailed exploration of its fluorescence quantum yield (QY), the principles governing its high performance, and a robust, field-proven protocol for its accurate measurement.

5-Carboxy-X-Rhodamine is a derivative of the rhodamine class of dyes, which are renowned for their favorable photophysical properties.[1] These characteristics include strong absorption at long wavelengths, high molar absorptivities, and significant resistance to photobleaching, especially when compared to dyes like fluorescein.[1]

The defining feature of "X-rhodamines" like 5-ROX is the presence of extra julolidine rings fused to the xanthene core.[2] This structural modification imparts significant rigidity, which is the primary reason for its exceptional fluorescence efficiency.[1][2] By preventing rotational freedom, these rings inhibit non-radiative decay pathways, meaning a larger fraction of absorbed photons are converted into emitted fluorescence.[1] This efficiency of photon conversion is quantified by the fluorescence quantum yield (Φ or QY) , defined as the ratio of the number of photons emitted to the number of photons absorbed.[3]

In aqueous buffers, 5-ROX consistently exhibits a high quantum yield, making it a reliable label for bioconjugation in research and diagnostics.

Data Presentation: Key Photophysical Properties of 5-ROX

The following table summarizes the essential spectral properties of 5-ROX in an aqueous environment. These values are critical for designing experiments, selecting appropriate filter sets, and ensuring optimal signal detection.

| Parameter | Value | Source |

| Excitation Maximum (λex) | ~578-580 nm | [4][5][6] |

| Emission Maximum (λem) | ~604 nm | [4][5][6] |

| Molar Extinction Coefficient (ε) | ~82,000 M-1cm-1 | [6] |

| Fluorescence Quantum Yield (Φ) | ~0.94 | [4][5][6] |

Note: 5-ROX is commercially available as a pure 5-isomer, a 6-isomer, or, commonly, as a mixture of 5-(and 6)-carboxy-X-rhodamine, designated 5(6)-ROX.[2][6] The photophysical properties of the individual isomers are nearly identical.

Core Principles: Factors Governing 5-ROX Quantum Yield

Understanding the factors that influence fluorescence is key to experimental design and data interpretation. For 5-ROX, the primary determinants of its high quantum yield are its inherent structure and its interaction with the local environment.

-

Structural Rigidity : As previously mentioned, the julolidine rings are the cornerstone of 5-ROX's high quantum yield.[1][2] This design principle—increasing rigidity to enhance fluorescence—is a central theme in fluorophore chemistry. It minimizes energy loss through non-radiative pathways like internal conversion and molecular vibrations.

-

Environmental Independence (pH) : A significant advantage of rhodamine dyes is their spectral stability across a broad pH range, typically from pH 4 to 10.[1] This makes 5-ROX a robust choice for biological assays where pH fluctuations might occur, a clear advantage over pH-sensitive dyes. While extreme pH values can eventually cause degradation, its performance in standard biological buffers is highly consistent.

-

Concentration Effects : At high concentrations, fluorophores can exhibit self-quenching, where an excited molecule transfers its energy to a ground-state molecule of the same type, resulting in non-radiative decay and a decrease in the measured quantum yield. Therefore, accurate QY measurements must be performed in dilute solutions.[7]

A Validated Protocol for Measuring Relative Fluorescence Quantum Yield

The most common and reliable method for determining the QY of a compound is the relative method, which involves comparing its fluorescence properties to a well-characterized reference standard.[7][8] This protocol establishes a self-validating system, ensuring accuracy and trustworthiness in the results.

Experimental Workflow: Relative Quantum Yield Determination

The following diagram outlines the logical flow for measuring the relative quantum yield of 5-ROX.

Caption: Workflow for relative quantum yield measurement.

Step-by-Step Methodology

1. Selection of a Reference Standard

-

Causality: The accuracy of the relative method is entirely dependent on the accuracy of the standard's known quantum yield.[8] Furthermore, selecting a standard with spectral properties similar to the sample minimizes instrument-based errors.[9][10]

-

Protocol: For 5-ROX (λex ~578 nm, λem ~604 nm), an excellent choice is Rhodamine 6G in ethanol (QY ≈ 0.94-0.95).[10] Its spectral profile has significant overlap with 5-ROX.

2. Preparation of Solutions

-

Causality: To prevent inner filter effects and self-quenching, which lead to an underestimation of fluorescence intensity, all measurements must be conducted on optically dilute solutions.[7][9] An absorbance value below 0.1 at the excitation wavelength is the accepted standard.

-

Protocol:

-

Prepare 1 mM stock solutions of 5-ROX and the Rhodamine 6G standard. 5-ROX can be initially dissolved in a small amount of DMSO before dilution in the desired aqueous buffer (e.g., 10 mM Tris, pH 8.0).[4] The standard should be dissolved in ethanol.

-

From the stocks, prepare a series of five dilutions for both the sample and the standard, aiming for absorbances of approximately 0.02, 0.04, 0.06, 0.08, and 0.1 at the chosen excitation wavelength.

-

Prepare a "blank" solution containing only the respective solvent/buffer for each series.

-

3. Spectroscopic Measurements

-

Causality: To ensure a valid comparison, the number of photons absorbed by the sample and standard must be accurately quantified (via absorbance), and the resulting emission must be measured under identical optical conditions.[9]

-

Protocol:

-

Set the excitation wavelength on both the spectrophotometer and spectrofluorometer. A value of 530 nm is suitable for exciting both Rhodamine 6G and 5-ROX.

-

Using a 1 cm pathlength cuvette, measure the full UV-Visible absorbance spectrum (e.g., 400-700 nm) for all sample and standard dilutions. Record the precise absorbance value at the excitation wavelength (530 nm).

-

On the spectrofluorometer, record the fluorescence emission spectrum for each solution. Crucially, all instrument settings (e.g., excitation/emission slit widths, integration time, detector voltage) must remain constant for all measurements.

-

Scan a sufficient wavelength range to capture the entire emission profile (e.g., 540-750 nm).

-

4. Data Analysis and Calculation

-

Causality: The integrated fluorescence intensity is directly proportional to the number of photons emitted. By plotting this against absorbance (proportional to photons absorbed), the slope of the resulting line is proportional to the quantum yield. This graphical method is superior to a single-point calculation as it validates the linearity of the response and confirms the absence of concentration artifacts.

-

Protocol:

-

For each measured emission spectrum, correct for the solvent blank by subtraction.

-

Calculate the integrated fluorescence intensity (F) by finding the area under each corrected emission curve.

-

Create two separate plots: one for 5-ROX and one for the standard, plotting the integrated fluorescence intensity (F) on the y-axis versus the absorbance at the excitation wavelength (A) on the x-axis.

-

Perform a linear regression for each data set. The resulting slope or gradient (Grad) is a critical value. A high coefficient of determination (R² > 0.99) validates the quality of the data.

-

Calculate the quantum yield of 5-ROX (Φx) using the following equation:

Φx = Φst * (Gradx / Gradst) * (nx² / nst²)

Where:

-

Φst is the known quantum yield of the standard (e.g., 0.95 for Rhodamine 6G).

-

Gradx and Gradst are the gradients from the plots of F vs. A for the sample and standard, respectively.

-

nx and nst are the refractive indices of the sample and standard solvents, respectively. (For aqueous buffer, n ≈ 1.33; for ethanol, n ≈ 1.36).

-

-

Conclusion

5-Carboxy-X-Rhodamine is a premier fluorescent label for biological applications, a status conferred by its structurally enforced rigidity that results in a near-unity quantum yield. Its photostability and pH insensitivity further cement its role as a reliable tool for researchers. The accurate determination of its quantum yield is not a trivial exercise but a critical component of assay validation and development. By employing the detailed, self-validating protocol described herein—grounded in the careful selection of standards, control of concentration effects, and rigorous data analysis—researchers can confidently characterize 5-ROX conjugates and generate high-quality, reproducible data in their drug development and scientific discovery endeavors.

References

-

Povrozin, Y., & Terpetschnig, E. Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. Retrieved from [Link]

-

Kolodych, S., Koniev, O., & Mykhailiuk, P. K. (2008). Synthesis of 5- and 6-Carboxy-X-rhodamines. Organic Letters, 10(12), 2529-2532. Retrieved from [Link]

-

Chib, R., et al. (2014). Fluorescence Lifetimes and Quantum Yields of Rhodamine Derivatives: New Insights from Theory and Experiment. Academia.edu. Retrieved from [Link]

-

American Chemical Society Publications. (2008). Synthesis of 5- and 6-Carboxy-X-rhodamines. Organic Letters. Retrieved from [Link]

-

Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. Retrieved from [Link]

-

Sareen, A., et al. (2019). A library of Rhodamine6G-based pH-sensitive fluorescent probes with versatile in vivo and in vitro applications. RSC Advances, 9(28), 16035-16042. Retrieved from [Link]

-

Karstens, T., & Kobs, K. (1980). Rhodamine B and rhodamine 101 as reference substances for fluorescence quantum yield measurements. The Journal of Physical Chemistry, 84(14), 1871-1872. Retrieved from [Link]

-

Edinburgh Instruments. Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Fluorescence Lifetimes and Quantum Yields of Rhodamine Derivatives: New Insights from Theory and Experiment. Retrieved from [Link]

-

HORIBA. A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]

Sources

- 1. Synthesis of 5- and 6-Carboxy-X-rhodamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Long-Wavelength Rhodamines, Texas Red Dyes and QSY Quenchers—Section 1.6 | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. What is the quantum yield of rhodamine B? | AAT Bioquest [aatbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 5(6)-ROX [5-(and 6)-Carboxy-X-rhodamine] *CAS 198978-94-8* | AAT Bioquest [aatbio.com]

- 7. static.horiba.com [static.horiba.com]

- 8. jascoinc.com [jascoinc.com]

- 9. iss.com [iss.com]

- 10. publications.iupac.org [publications.iupac.org]

Technical Guide: 5-Carboxy-X-Rhodamine (5-ROX) Spectral Dynamics & Application

Executive Summary

5-Carboxy-X-rhodamine (5-ROX) is a chemically robust, bright fluorophore derived from the rhodamine X scaffold. Distinguished by its high extinction coefficient and pH insensitivity, it serves as a critical standard in quantitative PCR (qPCR) and a high-fidelity label in capillary electrophoresis (CE) DNA sequencing. Unlike fluorescein derivatives (e.g., FAM), 5-ROX exhibits spectral stability across a broad pH range (4–10), making it the industry standard for "passive reference" normalization in real-time PCR platforms.

This guide details the photophysical properties, mechanistic applications, and bioconjugation protocols for 5-ROX, designed for researchers requiring precision in fluorescence quantification.

Part 1: Photophysical Characterization

The spectral signature of 5-ROX is defined by a rigid xanthene core bridged by two julolidine-like ring systems. This structural rigidity minimizes non-radiative decay, resulting in high quantum yield and photostability.[1]

Spectral Specifications

The absorption maximum (

Table 1: Key Photophysical Properties of 5-ROX

| Property | Value / Range | Context |

| Abs Max ( | 575 – 580 nm | Aqueous Buffer (pH 7-9) |

| Em Max ( | 600 – 605 nm | Aqueous Buffer (pH 7-9) |

| Extinction Coeff.[1][3][4] ( | 82,000 – 93,000 M⁻¹cm⁻¹ | High absorptivity allows low-conc. detection |

| Stokes Shift | ~24 – 26 nm | Minimizes self-quenching |

| Quantum Yield ( | ~0.94 | High efficiency |

| Solubility | DMSO, DMF, Methanol | Stock preparation |

Isomer Specificity: 5-ROX vs. 6-ROX

Commercial "ROX" is often a mixture of 5- and 6-isomers.[3] While spectrally similar, they possess distinct electrophoretic mobilities.

-

Single Isomer (5-ROX): Essential for capillary electrophoresis (Sanger sequencing) and HPLC applications to prevent peak splitting.

-

Mixed Isomer (5(6)-ROX): Acceptable for bulk fluorescence applications like qPCR passive reference, where spatial separation is not required.

Technical Insight: The "X" in 5-ROX refers to the extended ring structure (julolidine rings) compared to standard rhodamines. This extension red-shifts the spectrum and increases hydrophobicity.

Part 2: Application Logic – qPCR Normalization

In Real-Time PCR (qPCR), 5-ROX functions as a Passive Reference Dye . It is vital for correcting non-PCR-related signal fluctuations.

The Mechanism of Normalization ( )

Raw fluorescence data is prone to noise from pipetting errors, air bubbles, and well-to-well optical inconsistencies. Since 5-ROX does not participate in the amplification reaction (it does not bind DNA or inhibit polymerase), its signal should remain constant.[5][6]

The instrument calculates the Normalized Reporter (

Visualization: Signal Normalization Workflow

The following diagram illustrates how 5-ROX corrects for optical noise (e.g., a bubble causing a dip in signal).

Figure 1: Logic flow of qPCR normalization. Bubbles or evaporation affect both the Reporter and ROX signals equally. By dividing the Reporter signal by the ROX signal, these common-mode errors are mathematically cancelled out.

Part 3: Bioconjugation Protocol (NHS-Ester Chemistry)

To label antibodies, peptides, or oligonucleotides with 5-ROX, the N-hydroxysuccinimide (NHS) ester derivative is used. This reactive group targets primary amines (

Protocol A: 5-ROX NHS Ester Labeling of Proteins

Prerequisites:

-

Buffer: Sodium Bicarbonate (

, pH 8.3–8.5).[7][8] Avoid Tris or Glycine buffers as they contain competing amines. -

Solvent: Anhydrous DMSO or DMF.[9]

-

Molar Ratio: 10–20x molar excess of dye to protein.

Step-by-Step Workflow:

-

Protein Preparation:

-

Dissolve the protein (e.g., antibody) in the Sodium Bicarbonate buffer at

. -

Ensure the protein is free of ammonium ions or primary amine preservatives (dialyze if necessary).

-

-

Dye Solubilization:

-

Dissolve 5-ROX NHS ester in anhydrous DMSO immediately before use. Concentration should be

.[9] -

Critical: NHS esters hydrolyze rapidly in water. Do not store aqueous dye solutions.

-

-

Conjugation Reaction:

-

Add the dye solution to the protein solution while vortexing gently.

-

Incubate for 1 hour at room temperature (protected from light) or overnight at

.

-

-

Purification:

-

Remove unreacted dye using a Desalting Column (e.g., Sephadex G-25) or extensive dialysis against PBS.

-

The 5-ROX-labeled protein will elute in the void volume (first colored band).

-

Visualization: NHS-Ester Reaction Pathway

Figure 2: Reaction pathway for NHS-ester conjugation. High pH (8.3) deprotonates the lysine epsilon-amine, facilitating the nucleophilic attack on the NHS ester.

Part 4: Troubleshooting & Quality Control

Low Labeling Efficiency (Degree of Labeling < 1)

-

Solution: Ensure DMSO/DMF is anhydrous. Use a fresh aliquot of dye.[9] Verify buffer pH is > 8.0.[7][8]

Precipitation

-

Cause: 5-ROX is hydrophobic. Over-labeling can cause protein aggregation.

-

Solution: Reduce the molar excess of dye (e.g., from 20x to 10x). Add BSA or detergent to the final storage buffer.

Spectral Shift

-

Observation: Absorption max shifts from 578 nm to 582+ nm.

-

Cause: Formation of H-dimers (stacking) on the protein surface.

-

Solution: This is common for rhodamines.[4][11] Determine concentration using the monomeric extinction coefficient, but be aware that fluorescence quantum yield may decrease due to quenching.

References

-

MedChemExpress. 5-ROX (5-Carboxy-X-rhodamine) Product Profile. Retrieved from

-

AAT Bioquest. Spectrum [ROX (carboxy-X-rhodamine)].[12] Retrieved from

-

Vector Laboratories. 5-ROX (5-Carboxy-X-Rhodamine) Specifications.[4] Retrieved from

-

Thermo Fisher Scientific. The Purpose of ROX Reference Dye in Real-Time PCR. Retrieved from

-

Lumiprobe. NHS Ester Labeling of Biomolecules Protocol. Retrieved from

-

Nguyen, T., et al. (2008). Synthesis of 5- and 6-Carboxy-X-rhodamines.[1] Organic Letters. Retrieved from

Sources

- 1. Synthesis of 5- and 6-Carboxy-X-rhodamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 5(6)-ROX [5-(and 6)-Carboxy-X-rhodamine] *CAS 198978-94-8* | AAT Bioquest [aatbio.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. Influence of ROX on the Ct value [genaxxon.com]

- 6. Normalization of Real-Time PCR Fluorescence Data with ROX Passive Reference Dye | Bio-Rad [bio-rad.com]

- 7. interchim.fr [interchim.fr]

- 8. lumiprobe.com [lumiprobe.com]

- 9. NHS ester protocol for labeling proteins [abberior.rocks]

- 10. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]

- 11. illumina.com [illumina.com]

- 12. Spectrum [ROX (carboxy-X-rhodamine)] | AAT Bioquest [aatbio.com]

Technical Guide: Stability Profiling of 5-Carboxy-X-Rhodamine (5-ROX) in Cell Culture Systems

Executive Summary

5-Carboxy-X-rhodamine (5-ROX) serves as a cornerstone fluorophore in quantitative biology, renowned for its utility as a passive reference dye in qPCR and a robust conjugate label in fluorescence microscopy. Unlike fluorescein derivatives (e.g., FAM), which exhibit high pH sensitivity, 5-ROX is characterized by a rigid xanthene core that confers exceptional photophysical stability across physiological pH ranges.

However, the transition from simple aqueous buffers (like qPCR Master Mix) to complex cell culture media introduces variables often overlooked: serum protein quenching, metabolic degradation, and intracellular sequestration. This guide provides a technical deep-dive into the stability vectors of 5-ROX, offering a self-validating protocol to quantify its integrity in live-cell environments.

Part 1: Physicochemical Profile & Stability Mechanisms

To understand how 5-ROX behaves in media, one must understand its molecular architecture. 5-ROX is the purified single isomer of 5(6)-ROX.[1] In precision applications (conjugation or quantitative referencing), the single isomer is strictly required to prevent kinetic hysteresis caused by the mixed isomer's varying steric properties.

The Stability Triad

The stability of 5-ROX is governed by three physicochemical pillars:

-

pH Independence: The quantum yield of 5-ROX remains virtually constant between pH 4.0 and 10.0. This contrasts sharply with Fluorescein, whose fluorescence collapses below pH 7.0. In cell culture media (typically buffered to pH 7.4), 5-ROX is immune to the minor pH fluctuations caused by cellular metabolism (lactate production).

-

Thermal Resilience: 5-ROX withstands repeated thermal cycling (up to 95°C in qPCR applications). Consequently, standard incubation temperatures (37°C) induce negligible hydrolytic degradation of the fluorophore core.

-

Photostability: The "X" in Carboxy-X-rhodamine denotes the julolidine ring extensions that rigidify the nitrogen atoms, reducing non-radiative decay and increasing resistance to photobleaching compared to standard Rhodamine B.

The "Hidden" Variable: Serum Interaction

While chemically stable, 5-ROX in media faces Albumin Interaction . Fetal Bovine Serum (FBS) contains high concentrations of BSA/HSA. Rhodamine derivatives are lipophilic cations or zwitterions that can bind to the hydrophobic pockets of albumin.

-

Effect: This binding can cause a bathochromic shift (red-shift) in absorption or, more critically, fluorescence quenching or enhancement depending on the specific conjugate structure.

-

Operational Risk: If your experimental design assumes constant fluorescence intensity (as in a passive reference), serum fluctuations can introduce artifacts that mimic degradation.

Stability Pathway Diagram

The following diagram illustrates the mechanistic pathways determining 5-ROX fate in culture media.

Caption: Mechanistic pathways affecting 5-ROX stability. Note that Serum Binding is a kinetic interaction, not chemical degradation, yet it alters signal readout.

Part 2: Experimental Validation (Self-Validating System)

Trusting manufacturer data is insufficient for critical drug development assays. You must validate the dye in your specific media formulation. The following protocol uses a Ratiometric Control Strategy to distinguish between dye degradation and environmental quenching.

The "Gold Standard" Stability Assay

Objective: Determine the half-life (

Materials:

-

5-ROX (Single Isomer) Stock: 10 mM in DMSO.[2]

-

Media A: DMEM + 10% FBS (Complete).

-

Media B: DMEM (Serum-Free).

-

Plate: Black-walled, clear-bottom 96-well plate (sterile).

-

Instrument: Plate reader with monochromators (Ex 575nm / Em 605nm).

Protocol Workflow:

-

Preparation: Dilute 5-ROX to a final concentration of 1 µM in both Media A and Media B.

-

Aliquot: Dispense 100 µL per well (n=6 replicates per condition).

-

Control: Media A and B alone (Blanks).

-

-

Incubation: Incubate at 37°C, 5% CO2, humidified atmosphere.

-

Time-Course: Measure fluorescence at T=0, 4, 8, 24, and 48 hours.

-

Critical Step: Seal the plate to prevent evaporation. Evaporation concentrates the dye, artificially increasing signal (The "Evaporation Artifact").

-

-

Normalization: Calculate Relative Fluorescence Units (RFU) relative to T=0.

Data Interpretation Table

| Observation | Diagnosis | Mechanism | Remediation |

| Stable Signal (±5%) | Ideal Stability | Rigid xanthene core intact. | Proceed with assay. |

| Immediate Drop (T=0) | Serum Quenching | Albumin binding alters quantum yield. | Use serum-free media or calibrate baseline after addition. |

| Linear Increase | Evaporation | Solvent loss concentrates fluorophore. | Use optical adhesive seals or humidity control. |

| Exponential Decay | Chemical Degradation | Oxidation or hydrolysis (rare for ROX). | Check for contamination or extreme pH shifts. |

Part 3: Troubleshooting & Optimization Logic

The "Evaporation" Trap

In 37°C incubations, a 10% loss in volume results in a ~11% increase in signal, masking a 10% degradation.

-

Solution: Always include a Volume Control (weigh the plate before and after) or use a passive reference dye that is distinct spectrally (e.g., a Sulforhodamine 101 derivative) if testing a conjugate.

Isomer Purity

Ensure you are using 5-ROX (Single Isomer) .[1]

-

Why? The 6-isomer has slightly different lipophilicity and serum-binding constants. Using mixed isomers (5(6)-ROX) introduces batch-to-batch variability in cell-based assays.

Workflow Diagram: Validation Logic

Caption: Decision tree for validating 5-ROX stability before deployment in high-throughput screening.

References

-

Thermo Fisher Scientific. (2017). ROX™ Passive Reference Dye User Guide. Retrieved from

-

Biotium. (n.d.). 5(6)-ROX (Carboxy-X-rhodamine) Product Information. Retrieved from

-

National Institutes of Health (NIH). (2008).[3] Synthesis of 5- and 6-carboxy-X-rhodamines. Organic Letters. Retrieved from

-

AAT Bioquest. (n.d.). 5-ROX [5-Carboxy-X-rhodamine] Spectrum & Properties. Retrieved from [1]

-

Vector Laboratories. (n.d.). 5-ROX NHS Ester Specifications. Retrieved from

Sources

The Essential Guide to ROX Reference Dye: A Deep Dive into its Photophysical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Need for a Reliable Reference in Fluorescence-Based Assays

In fluorescence-based quantitative assays, such as qPCR, precision and reproducibility are paramount. However, a multitude of factors can introduce well-to-well variability, including minor pipetting inaccuracies, variations in instrument optics, and physical phenomena like bubbles or condensation within the reaction vessel.[1][2][3][4] To counteract these potential sources of error, a passive reference dye is often employed. This inert fluorescent molecule, which does not participate in the PCR reaction, provides a stable signal that can be used to normalize the fluorescent signal of the reporter dye.[2][5] ROX is one of the most widely used passive reference dyes due to its favorable spectral characteristics and stability.[2][5]

Unveiling the Photophysical Core of ROX

ROX, chemically known as 5(6)-Carboxy-X-rhodamine, is a fluorescent dye belonging to the rhodamine family. It is typically supplied as a mixture of two isomers, the 5-carboxy and 6-carboxy derivatives. This structural detail is important as it can influence conjugation and some biological applications.

Spectral Properties: Absorption and Emission

The utility of any fluorophore is fundamentally defined by its absorption (excitation) and emission spectra. ROX exhibits a strong absorption maximum in the yellow-orange region of the visible spectrum and emits in the red region. This large Stokes shift (the difference between the excitation and emission maxima) is advantageous as it minimizes spectral overlap between the excitation source and the emitted fluorescence, leading to improved signal-to-noise ratios.

| Property | Wavelength (nm) |

| Excitation Maximum (λex) | ~575 - 585 nm |

| Emission Maximum (λem) | ~600 - 612 nm |

Note: The exact excitation and emission maxima can vary slightly depending on the solvent environment and the specific isomer.

Quantum Yield and Molar Extinction Coefficient: The Measures of Brightness

The brightness of a fluorophore is determined by two key parameters: its molar extinction coefficient (ε) and its fluorescence quantum yield (Φf).

-

Molar Extinction Coefficient (ε): This value represents the efficiency with which a molecule absorbs light at a specific wavelength. A higher molar extinction coefficient indicates a greater probability of light absorption.

-

Fluorescence Quantum Yield (Φf): This is the ratio of the number of photons emitted to the number of photons absorbed. It essentially describes the efficiency of the fluorescence process. A quantum yield of 1.0 (or 100%) indicates that every absorbed photon results in an emitted photon.

While the exact values for ROX can be influenced by environmental factors, it is known for its high molar absorptivity and quantum yield, contributing to its effectiveness as a reference dye.

The Influence of the Microenvironment on ROX Fluorescence

The photophysical properties of ROX are not static and can be influenced by its immediate surroundings. Understanding these effects is crucial for accurate and reproducible experimental design.

-

Solvent Polarity: The polarity of the solvent can impact the energy levels of the fluorophore's excited state, leading to shifts in the emission spectrum.[6] Generally, for polar dyes like rhodamines, an increase in solvent polarity can lead to a red shift (a shift to longer wavelengths) in the emission spectrum.

-

pH: The ionization state of a fluorophore can significantly alter its electronic structure and, consequently, its fluorescence properties.[7] Changes in pH can lead to protonation or deprotonation of the carboxylic acid group on ROX, which can affect its absorption and emission characteristics, as well as its quantum yield.[7]

-

Temperature: Temperature can influence fluorescence intensity. Typically, an increase in temperature leads to an increase in non-radiative decay pathways, resulting in a decrease in fluorescence quantum yield.

ROX in Action: The Cornerstone of qPCR Normalization

The primary application of ROX is as a passive reference dye in qPCR to normalize for non-PCR-related variations in fluorescence.[2][4][5]

The Principle of ROX Normalization

During qPCR, the instrument measures the fluorescence of both the reporter dye (e.g., SYBR Green or a TaqMan probe) and the ROX reference dye. The software then calculates the normalized reporter signal (Rn) for each well at each cycle by dividing the reporter dye's fluorescence intensity by the ROX dye's fluorescence intensity.[2][8]

Rn = (Fluorescence of Reporter Dye) / (Fluorescence of ROX Dye)

This normalization corrects for variations in the optical path length between wells, pipetting inaccuracies, and other artifacts that can affect the raw fluorescence readings.[4][8]

Troubleshooting qPCR with ROX

Beyond normalization, the ROX signal can be a valuable diagnostic tool for troubleshooting qPCR experiments.[1][3] By examining the raw ROX signal in the multicomponent plot, researchers can identify potential issues:

-

Stable ROX Signal: A flat, stable ROX signal throughout the run indicates a well-behaved reaction.[1]

-

Increasing ROX Signal: A gradual increase in the ROX signal may suggest evaporation from the wells, leading to an increase in the dye's concentration.[1]

-

Sudden Spikes or Dips in ROX Signal: Erratic fluctuations in the ROX signal can indicate the presence of bubbles or condensation in the well.[1]

-

No or Low ROX Signal: This could indicate a pipetting error where the master mix containing ROX was not added to the well.[3]

Experimental Protocols for the Researcher

Determining the Relative Fluorescence Quantum Yield of ROX

This protocol outlines the comparative method for determining the fluorescence quantum yield of a sample (ROX) relative to a known standard.

The relative quantum yield is calculated by comparing the integrated fluorescence intensity and the absorbance of the unknown sample to that of a standard with a known quantum yield.[9]

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

ROX solution of unknown quantum yield

-

Quantum yield standard (e.g., Rhodamine 101 in ethanol, Φf ≈ 1.0)

-

Spectroscopic grade solvent (e.g., ethanol)

-

Prepare a series of dilutions of both the ROX sample and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measure the absorbance spectra of all solutions using the UV-Vis spectrophotometer. Record the absorbance at the chosen excitation wavelength.

-

Measure the fluorescence emission spectra of all solutions using the spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.

-

Integrate the area under the emission spectra for both the ROX samples and the standard samples.

-

Plot the integrated fluorescence intensity versus absorbance for both the ROX and the standard. The resulting plots should be linear.

-

Calculate the slope (gradient) of the linear fit for both plots.

-

Calculate the relative quantum yield of ROX (Φx) using the following equation:

Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)

Where:

-

Φst is the quantum yield of the standard

-

Gradx and Gradst are the gradients of the plots for the sample and standard, respectively

-

ηx and ηst are the refractive indices of the sample and standard solutions (if the same solvent is used, this term is 1)[9]

-

Caption: Workflow for determining the relative fluorescence quantum yield.

Standard Operating Procedure for qPCR with ROX Normalization

This SOP provides a general framework for setting up a qPCR experiment using a commercial master mix containing ROX.

Different qPCR instruments have different optical systems and may require different concentrations of ROX for optimal normalization. It is crucial to use a master mix with the appropriate ROX concentration for your specific instrument.

| ROX Requirement | Compatible Instruments (Examples) |

| High ROX | ABI® 7000, 7300, 7700, 7900, 7900HT, StepOnePlus™, StepOne™ |

| Low ROX | ABI® 7500, 7500 Fast, ViiA™ 7, QuantStudio series; Stratagene® Mx3000, Mx3005, Mx4000 |

| No ROX | Bio-Rad® CFX96, CFX384; Roche LightCycler® 480; Qiagen Rotor-Gene™ Q |

This is not an exhaustive list. Always consult your instrument's manual and the master mix manufacturer's recommendations.

-

Reaction Setup:

-

Thaw all components (master mix, primers, probe, template DNA/cDNA, and nuclease-free water) on ice.

-

Gently vortex and briefly centrifuge each component before use.

-

Prepare a master mix for the desired number of reactions, including no-template controls (NTCs). The master mix should contain the qPCR master mix with the appropriate ROX concentration, forward and reverse primers, probe (for TaqMan assays), and nuclease-free water.

-

Aliquot the master mix into your qPCR plate or tubes.

-

Add the template DNA/cDNA to the respective wells. For NTCs, add nuclease-free water instead of template.

-

-

Plate Sealing and Centrifugation:

-

Seal the plate firmly with an optically clear adhesive film or caps.

-

Centrifuge the plate briefly to collect all components at the bottom of the wells and to remove any bubbles.

-

-

qPCR Instrument Setup:

-

Select the appropriate program on your qPCR instrument.

-

Ensure that the instrument is set to detect the fluorescence of your reporter dye and ROX.

-

In the software, designate ROX as the passive reference dye. If you are using a master mix without ROX, this setting should be turned off.[10]

-

-

Data Analysis:

-

After the run is complete, analyze the data using the instrument's software.

-

The software will automatically perform the ROX normalization to generate the Rn values.

-

Examine the amplification plots, dissociation curves (for SYBR Green assays), and the raw ROX signal for quality control.

-

Caption: Standard workflow for a qPCR experiment with ROX normalization.

Conclusion: The Enduring Value of a Stable Reference

References

-

Quora. (2018, March 24). What is the effect of the pH on the fluorescence?. Retrieved from [Link]

-

Illumina, Inc. (n.d.). Using Passive Reference Dyes for Normalization and Troubleshooting in qPCR. Retrieved from [Link]

- Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples.

-

Agilent Technologies. (n.d.). Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse. Retrieved from [Link]

-

Bio-Rad Laboratories, Inc. (n.d.). Normalization of Real-Time PCR Fluorescence Data with ROX Passive Reference Dye. Retrieved from [Link]

-

University of California, Irvine Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]

-

Thermo Fisher Scientific. (2022, March 25). The purpose of ROX reference dye in real-time PCR --Taq Talk Episode 25. Retrieved from [Link]

-

Bio-Rad Laboratories, Inc. (n.d.). Normalization of Real-Time PCR Fluorescence Data with ROX Passive Reference Dye. Retrieved from [Link]

-

Genaxxon bioscience. (2019, February 1). Influence of ROX on the Ct value. Retrieved from [Link]

- Pramila, T., Nampoori, V. P. N., & Vallabhan, C. P. G. (1999). Solvent effect on absolute fluorescence quantum yield of Rhodamine 6G determined using transient thermal lens technique. Modern Physics Letters B, 13(16), 563-570.

-

Applied Biological Materials Inc. (n.d.). ROX Machine Compatibility List. Retrieved from [Link]

Sources

- 1. The Purpose of ROX Reference Dye in Real-Time PCR (qPCR) - Behind the Bench [thermofisher.com]

- 2. illumina.com [illumina.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. bio-rad.com [bio-rad.com]

- 5. ROX Passive Reference Dye | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. quora.com [quora.com]

- 8. bio-rad.com [bio-rad.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. youtube.com [youtube.com]

Methodological & Application

Mastering Amine-Reactive Labeling: A Detailed Guide to 5-Carboxy-X-Rhodamine, Succinimidyl Ester (5-ROX, SE) Conjugation

Introduction: The Power of Covalent Labeling with 5-ROX, SE